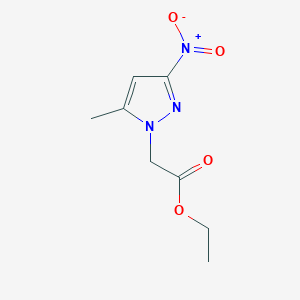
4,5-dichloro-2-ethyl-3(2H)-pyridazinone
Overview
Description
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone: is a heterocyclic organic compound with the molecular formula C6H6Cl2N2O. It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3. The presence of chlorine atoms at positions 4 and 5, along with an ethyl group at position 2, makes this compound unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone typically involves the following steps:
-
Chlorination of 2-ethylpyridazine: The starting material, 2-ethylpyridazine, is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction introduces chlorine atoms at positions 4 and 5 of the pyridazine ring.
-
Oxidation: The chlorinated intermediate is then oxidized to introduce the keto group at position 3. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: The chlorine atoms at positions 4 and 5 can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. This leads to the formation of substituted pyridazinone derivatives.
-
Reduction Reactions: The keto group at position 3 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: The ethyl group at position 2 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous acidic conditions.
Major Products:
- Substituted pyridazinone derivatives.
- Hydroxylated pyridazinone.
- Carboxylated pyridazinone.
Scientific Research Applications
Chemistry:
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine:
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their herbicidal and fungicidal properties.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the keto group play a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Similar in structure but with a methyl group instead of an ethyl group at position 2.
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone: Contains a phenyl group at position 2, offering different chemical properties and reactivity.
Uniqueness:
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is unique due to the presence of the ethyl group at position 2, which influences its chemical reactivity and biological activity. The combination of chlorine atoms and the keto group further enhances its potential as a versatile intermediate in synthetic chemistry and a candidate for biological applications.
Properties
IUPAC Name |
4,5-dichloro-2-ethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBYCKLNOVDZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350287 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-10-1 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)


![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)







